

# Quantitative Pharmacological Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: HPGDS inhibitor 3

Cat. No.: S12885791

Get Quote

The table below summarizes the core quantitative data for **HPGDS inhibitor 3**, a potent and orally active hematopoietic prostaglandin D synthase (H-PGDS) inhibitor [1] [2] [3].

| Parameter                 | Value        | Description / Assay System                                                                               |
|---------------------------|--------------|----------------------------------------------------------------------------------------------------------|
| IC <sub>50</sub>          | 9.4 nM       | Inhibition of purified H-PGDS enzyme [1] [3].                                                            |
| EC <sub>50</sub>          | 42 nM        | Blood concentration required for 50% effect in an acute inflammation model [1] [3].                      |
| Cellular EC <sub>50</sub> | 3.4 nM       | Blood concentration for 50% reduction of PGD <sub>2</sub> in a murine mast cell degranulation model [1]. |
| In Vivo ED <sub>50</sub>  | 0.009 mg/kg  | Oral dose for 50% reduction of PGD <sub>2</sub> in a murine mast cell degranulation model [1].           |
| Molecular Weight          | 353.46 g/mol | Formula: C <sub>21</sub> H <sub>27</sub> N <sub>3</sub> O <sub>2</sub> [1] [3].                          |
| CAS Number                | 2255311-93-2 | [1] [2]                                                                                                  |

A key characteristic of **HPGDS inhibitor 3** is its **peripherally restricted nature**. Pharmacokinetic studies in mice, rats, and dogs show it has **very low brain exposure** (brain:blood ratio of 0.06), indicating **no CNS**

**toxicity**, which is a significant advantage for a therapeutic agent [1] [3]. It also demonstrates high oral bioavailability across species (71% in mice, 100% in rats, 92% in dogs) [1].

## Experimental Protocols from Key Studies

Here are the methodologies for critical in vivo experiments that demonstrate the efficacy of **HPGDS inhibitor 3**.

### Murine Mast Cell Degranulation Model (Acute Inflammation)

- **Objective:** To evaluate the compound's ability to inhibit PGD2 release in an acute inflammatory setting [1] [3].
- **Animal Model:** Male C57BL/6J mice [1].
- **Dosing:** The compound was administered orally (PO) at various doses (0.003 to 1.0 mg/kg) [1].
- **Challenge:** One hour after compound administration, mice were anesthetized and injected intraperitoneally (i.p.) with 0.2 mL of compound 48/80 (0.75 mg/mL), a potent mast cell degranulator [1].
- **Measurement:** Seven minutes post-challenge, peritoneal lavage fluid was collected, and PGD2 levels were quantified using LC-MS/MS analysis [1].
- **Key Outcome:** **HPGDS inhibitor 3** attenuated PGD2 release in a dose-dependent manner, with an ED<sub>50</sub> of 0.009 mg/kg [1].

### LPS-Induced Inflammation Model

- **Objective:** To assess the inhibition of PGD2 production in response to a lipopolysaccharide (LPS) challenge [1].
- **Animal Model:** Male C57BL6/N mice (12 weeks old) [1].
- **Dosing:** The compound was administered orally (PO) at various doses (0.003 to 1.0 mg/kg) [1].
- **Challenge:** One hour after compound administration, mice were injected intraperitoneally (i.p.) with PBS or 20 ng/kg LPS [1].
- **Measurement:** PGD2 levels in plasma and skeletal muscle were measured [1].
- **Key Outcome:** The compound inhibited the LPS-induced increase in PGD2 in both plasma and skeletal muscle in a dose-dependent manner [1].

## Chronic Eccentric Contraction-Induced Muscle Injury Model

- **Objective:** To evaluate the compound's effect on functional recovery from muscle injury [1] [3].
- **Animal Model:** Male C57Bl/6 mice (10-12 weeks old) [1].
- **Dosing:** The compound was administered orally (PO) at 1, 3, and 10 mg/kg, once daily (q.d.) for 16 days [1].
- **Key Outcome:** Treatment significantly enhanced functional recovery of injured limbs and hastened the time to full functional recovery, with maximal efficacy observed at doses  $\geq 10$  mg/kg q.d [1].

## Mechanism of Action and Signaling Pathway

The following diagram illustrates the role of H-PGDS in the inflammatory pathway and the point of inhibition by **HPGDS inhibitor 3**.



[Click to download full resolution via product page](#)

**HPGDS inhibitor 3** blocks the conversion of PGH<sub>2</sub> to PGD<sub>2</sub>, thereby reducing inflammation.

## Implications for Drug Development

The pharmacological profile of **HPGDS inhibitor 3** suggests it is a promising candidate for further development. Its **high potency, excellent oral bioavailability, and peripherally restricted action** (with no observed CNS toxicity) address key challenges in drug design [1]. The efficacy demonstrated in models of acute inflammation and muscle injury recovery points to potential therapeutic applications in inflammatory diseases and musculoskeletal disorders [1]. Furthermore, the compound showed a good tolerability profile in rats and dogs at doses up to 30 mg/kg/day [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. HPGDS inhibitor 3 | H-PGDS Inhibitor | MedChemExpress [[medchemexpress.com](https://www.medchemexpress.com)]
2. HPGDS inhibitor 3 - 100 mg [[tebubio.com](https://www.tebubio.com)]
3. HPGDS inhibitor 3-产品信息-Felix [[felixbio.cn](https://www.felixbio.cn)]

To cite this document: Smolecule. [Quantitative Pharmacological Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12885791#hpgds-inhibitor-3-ec50-value>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)